4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a benzenesulfonyl group, a nitrophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, with a focus on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized products depending on the extent of the reaction .
Scientific Research Applications
4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the nitrophenyl and thiazole groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(benzenesulfonyl)-4-(3-nitrophenyl)sulfonylpiperazine: Similar in having both benzenesulfonyl and nitrophenyl groups.
4-(benzenesulfonyl)-2-(3-nitrophenyl)-5-piperidin-1-yl-1,3-oxazole: Contains a benzenesulfonyl group and a nitrophenyl group but differs in the heterocyclic ring structure.
Uniqueness
4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide is unique due to its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c23-18(10-5-11-29(26,27)16-8-2-1-3-9-16)21-19-20-17(13-28-19)14-6-4-7-15(12-14)22(24)25/h1-4,6-9,12-13H,5,10-11H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBBAHTJRGVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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